molecular formula C20H25N5O11 B1201577 3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid CAS No. 75005-71-9

3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid

Cat. No.: B1201577
CAS No.: 75005-71-9
M. Wt: 511.4 g/mol
InChI Key: BQPHOTQSNGGNOY-UHFFFAOYSA-N
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Description

3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include dimethyl acetylenedicarboxylate, triphenylphosphine, and various transition metal catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different biomolecules, contributing to its wide range of activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid apart is its unique combination of functional groups and structural complexity. This allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

75005-71-9

Molecular Formula

C20H25N5O11

Molecular Weight

511.4 g/mol

IUPAC Name

3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C20H25N5O11/c1-6(12(27)8-3-2-7(26)4-22-8)10(21)16(30)24-11(19(33)34)15-13(28)14(29)17(36-15)25-5-9(18(31)32)23-20(25)35/h2-6,10-15,17,26-29H,21H2,1H3,(H,23,35)(H,24,30)(H,31,32)(H,33,34)

InChI Key

BQPHOTQSNGGNOY-UHFFFAOYSA-N

SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C(=O)O)O)O)C(=O)O)N

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C(=O)O)O)O)C(=O)O)N

Synonyms

neopolyoxin B

Origin of Product

United States

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